molecular formula C17H20N4O3S B6429386 ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate CAS No. 1705875-45-1

ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate

Cat. No.: B6429386
CAS No.: 1705875-45-1
M. Wt: 360.4 g/mol
InChI Key: NIDYTCKWDIRVNO-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12561169 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate (CAS Number: 1705875-45-1) is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a benzodiazole moiety and a cyclopentathiazole framework, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 360.4 g/mol. The structure is characterized by the presence of multiple functional groups that may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H20N4O3S
Molecular Weight360.4 g/mol
CAS Number1705875-45-1

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically:

  • Ubiquitination Modulation : The compound has been suggested to exhibit properties that can modulate ubiquitination processes in cells, potentially leading to the degradation of specific proteins involved in disease mechanisms .
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation and apoptosis .

Biological Activity Studies

Several studies have explored the biological activity of related compounds. Here are some key findings:

  • Antimicrobial Activity : Compounds with structural similarities have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzodiazoles have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : A study highlighted the anticancer effects of related thiazole derivatives that act on cancer cell lines by inducing apoptosis and inhibiting cell migration . This indicates potential for this compound in cancer therapy.
  • Neuroprotective Effects : Research has suggested that benzodiazole derivatives can protect neuronal cells from oxidative stress-induced damage . This property could be beneficial in developing treatments for neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-24-16(23)10-4-6-13-14(10)20-17(25-13)21-15(22)9-3-5-11-12(7-9)19-8-18-11/h8-10H,2-7H2,1H3,(H,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYTCKWDIRVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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